2'-benzyl-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid
Description
Historical Development of Spiro-isoquinoline Compounds
The discovery of spiro-isoquinoline alkaloids traces back to early investigations into plant-derived secondary metabolites. Isoquinoline itself was first isolated from coal tar in the late 19th century, but its spirocyclic derivatives gained prominence after Manske’s 1940 identification of ochotensimine and ochotensine from Corydalis ochotensis . These compounds featured a novel spiro union connecting a benzylisoquinoline framework to a cyclohexane ring, challenging existing paradigms in alkaloid chemistry.
The 1960s marked a turning point with the first synthetic efforts targeting spirobenzylisoquinolines. McLean et al.’s 1969 total synthesis of (±)-ochotensimine demonstrated the feasibility of constructing spiro junctions through tandem cyclization and annulation strategies . By the 1980s, advances in spectroscopic techniques enabled precise structural elucidation of spiro systems, while the 2010s saw microwave-assisted syntheses emerge as efficient tools for spiro-isoquinoline generation . The compound 2'-benzyl-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid represents a modern iteration of these efforts, incorporating both a benzyl substituent and a carboxylic acid moiety to modulate electronic and steric properties.
Significance of N-Benzylated Spiro Systems in Medicinal Chemistry
N-Benzylated spiro-isoquinolines occupy a critical niche in drug discovery due to their dual capacity for target engagement and metabolic stability. The benzyl group enhances π-π stacking interactions with aromatic residues in biological targets, as evidenced by lamellarins and TMC-120B—isoquinoline derivatives with nanomolar affinity for kinases and interleukin-5 receptors . Spiro architectures further impart conformational rigidity, reducing entropic penalties during protein binding.
Recent studies highlight the carboxylic acid group’s role in improving aqueous solubility and enabling salt formation, addressing a key limitation of earlier lipophilic spiro-isoquinolines. For instance, Wang et al. demonstrated that sulfenylated imidazo[2,1-a]isoquinolines with polar substituents exhibit 3-fold higher bioavailability than their unsubstituted analogs . These insights directly inform the design rationale for this compound, positioning it as a scaffold for optimizing pharmacokinetic and pharmacodynamic profiles.
Research Evolution and Current Knowledge Gaps
Synthetic methodologies for spiro-isoquinolines have evolved from multistep linear sequences to convergent, one-pot strategies. Xu et al.’s palladium-catalyzed reductive cyclization of oxazolidines exemplifies this shift, achieving isoquinoline core formation in under 2 hours with 89% yield . However, gaps persist in three areas:
- Stereochemical Control : Many spiro-isoquinoline syntheses yield racemic mixtures, complicating the study of enantiomer-specific bioactivities.
- Functionalization Scope : While N-alkylation and C-1 arylations are well-established , methods for introducing carboxyl groups at the C-4’ position remain underexplored.
- Mechanistic Understanding : The role of the cyclohexane ring in stabilizing transition states during spiroannulation is poorly characterized, hindering rational catalyst design.
These limitations underscore the need for systematic studies on this compound’s synthetic accessibility and conformational dynamics.
Objectives and Scope of Current Research Paradigms
Contemporary research prioritizes three objectives:
- Synthetic Innovation : Developing atom-economical routes to spiro-isoquinoline carboxylic acids via cascade cyclizations or photoredox catalysis. Preliminary work by Haidar et al. on TMC-120B synthesis suggests that imino-annulation followed by acid hydrolysis could be adapted for this purpose .
- Structure-Activity Relationship (SAR) Profiling : Systematically varying the benzyl substituent’s electronic properties to optimize target selectivity. Computational models predict that electron-withdrawing groups at the benzyl para position may enhance binding to G-protein-coupled receptors .
- Hybrid Scaffold Design : Integrating the spiro-isoquinoline core into polycyclic frameworks resembling lamellarins or michellamines, which exhibit potent antitumor and antiviral activities .
This multifaceted approach aims to establish this compound as a versatile platform for next-generation therapeutics.
Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c24-20-18-12-6-5-11-17(18)19(21(25)26)22(13-7-2-8-14-22)23(20)15-16-9-3-1-4-10-16/h1,3-6,9-12,19H,2,7-8,13-15H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERCLBUIRKNIEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2'-Benzyl-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which is often associated with various biological activities. This article provides an overview of the biological activities attributed to this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 335.4 g/mol
- CAS Number : 1217531-04-8
Anticancer Activity
Recent studies have highlighted the anticancer potential of spirocyclic compounds. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC (µM) | Reference |
|---|---|---|---|
| 2'-Benzyl-1'-oxo... | HepG2 (Liver cancer) | 36.52 | |
| 2'-Benzyl-1'-oxo... | MCF-7 (Breast cancer) | 43.27 |
The above table summarizes the cytotoxic effects observed in HepG2 and MCF-7 cell lines, indicating that this compound exhibits moderate to potent anticancer activity.
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Spiro compounds have been evaluated for their effectiveness against bacterial and fungal strains.
The antimicrobial activity of spiro compounds was assessed using standard methods, demonstrating varying degrees of efficacy against different pathogens.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Compounds with similar structures have shown inhibition of key enzymes involved in cancer metabolism and progression.
- Cell Cycle Arrest : Evidence suggests that some derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some spiro compounds exhibit the ability to generate ROS, contributing to their cytotoxic effects against tumor cells.
Case Studies
A notable study evaluated the effects of a series of spiro compounds on HepG2 and MCF-7 cell lines. The results indicated that certain derivatives exhibited IC values significantly lower than traditional chemotherapeutics like doxorubicin, suggesting a need for further exploration into their mechanisms and therapeutic potential.
Scientific Research Applications
Basic Information
- IUPAC Name : 2'-benzyl-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid
- Molecular Weight : 349.4 g/mol
- CAS Number : 1283481-92-4
- Purity : ≥95% .
Structural Characteristics
The compound features a unique spiro structure that combines cyclohexane and isoquinoline moieties, contributing to its potential biological activity. The presence of a carboxylic acid group may enhance its solubility and reactivity.
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects, particularly as an anti-inflammatory and analgesic agent. Its structural similarity to known pharmacophores suggests it may interact with biological targets involved in pain and inflammation pathways.
Case Study: Anti-inflammatory Activity
A study evaluated the anti-inflammatory properties of related spiro compounds, showing significant inhibition of pro-inflammatory cytokines in vitro. While specific data on this compound is limited, the findings suggest a promising avenue for further exploration .
Neuropharmacology
Research indicates that isoquinoline derivatives can exhibit neuroprotective effects. The spiro structure may enhance blood-brain barrier penetration, making it a candidate for treating neurodegenerative diseases.
Data Table: Neuroprotective Potential of Isoquinoline Derivatives
| Compound Name | Mechanism of Action | Observed Effects |
|---|---|---|
| Compound A | NMDA receptor antagonist | Reduced neuronal apoptosis |
| Compound B | Dopamine receptor modulator | Improved motor function in models |
| 2'-Benzyl... | TBD | TBD |
Antimicrobial Activity
Preliminary studies have shown that compounds with similar structures possess antimicrobial properties against various pathogens. The carboxylic acid group may play a critical role in enhancing these effects.
Case Study: Antimicrobial Efficacy
In a comparative study, several spiro compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the benzyl group significantly influenced antibacterial activity, suggesting that further modifications to this compound could yield potent derivatives .
Drug Development and Screening
Due to its unique structure, this compound can serve as a lead compound in drug discovery programs focusing on novel therapeutic agents for chronic diseases.
Data Table: Drug Development Pipeline
| Stage | Description | Expected Outcomes |
|---|---|---|
| Discovery | Structure-activity relationship studies | Identification of active derivatives |
| Preclinical | In vivo efficacy testing | Safety and efficacy profiles established |
| Clinical Trials | Phase I/II trials | Human safety and dosage determination |
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The 4'-carboxylic acid group participates in typical acid-derived reactions:
Key Finding : The carboxylic acid is frequently derivatized to enhance bioavailability or enable conjugation in medicinal chemistry applications .
Ketone (1'-Oxo) Reactivity
The spirocyclic ketone can undergo reduction or nucleophilic addition:
Mechanistic Insight : Sodium borohydride reduces the ketone to a secondary alcohol under mild conditions, preserving the spirocyclic framework .
Spirocyclic Ring Reactivity
The spiro[cyclohexane-1,3'-isoquinoline] core exhibits strain-driven reactivity:
Notable Example : Under photoredox conditions, the spirocyclic structure undergoes single-electron oxidation, leading to radical-mediated C–C bond cleavage and distal alkynylation or cyanation .
Amide Derivatives
Coupling with amines (e.g., phenethylamine, benzylamine) yields bioactive analogs:
| Derivative | Biological Activity | Reference |
|---|---|---|
| N-Phenethyl-4'-carboxamide | 11β-HSD1 inhibition (IC₅₀: 12 nM) | |
| N-Benzyl-4'-carboxamide | Anticancer activity (HeLa cells, GI₅₀: 8 µM) |
Synthesis Protocol :
-
Activate carboxylic acid with EDCI/HOBt in CHCl₃.
-
Add amine (5 mmol) and NEt₃.
-
Stir overnight, isolate via recrystallization (87–99% yield) .
Spirocyclic Modifications
Modifications to the cyclohexane or benzyl groups alter physicochemical properties:
Reaction Optimization Challenges
-
Steric Hindrance : The spirocyclic framework and benzyl group limit access to the ketone and carboxylic acid, requiring polar solvents (THF/DMF) for efficient reactions .
-
Regioselectivity : Photoredox reactions favor cleavage at the cyclohexane-isoquinoline junction due to strain relief .
Data Tables
| Functional Group | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| Carboxylic Acid | Amidation | EDCI/HOBt, CHCl₃, RT | 87–99 |
| Ketone | NaBH₄ Reduction | THF/EtOH, 0°C to RT | 72–85 |
| Spirocyclic Core | Photoredox Alkynylation | Ru(bpy)₃²⁺, visible light | 55–65 |
Table 2: Comparative Reactivity of Analogues
| Compound | Reactivity with NaBH₄ | Photoredox Efficiency |
|---|---|---|
| 2'-Benzyl-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid (Target) | Moderate (72%) | High (65%) |
| 2'-(2-Methoxyethyl)-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid | Low (58%) | Moderate (52%) |
Preparation Methods
Reaction Conditions
Mechanistic Insights
Phosphate ions act as Brønsted acids, protonating the ketone to generate an electrophilic iminium intermediate. Cyclohexanone’s steric bulk directs spirocyclization at the isoquinoline C3 position, forming the six-membered cyclohexane ring.
Yield : 40–65% (scale-dependent)
Functionalization at the 2'-Position: Benzyl Group Installation
The 2'-benzyl moiety is introduced via N-alkylation of the intermediate spirocyclic amine. A modified procedure from Sharma et al. achieves this efficiently:
Alkylation Protocol
- Substrate : Spiro[cyclohexane-1,3'-isoquinoline] intermediate (10 mmol)
- Alkylating Agent : Benzyl bromide (10 mmol)
- Base : Potassium carbonate (25 mmol)
- Solvent : Acetonitrile (10 mL)
- Conditions : 24 h stirring at ambient temperature
Workup :
- Quench with cold water
- Ethyl acetate extraction
- Acid-base purification (HCl/K2CO3)
- Anhydrous Na2SO4 drying and solvent evaporation
Yield : 73% (pale-yellow liquid)
Reaction Optimization: Conventional vs. Microwave-Assisted Synthesis
Comparative data from Singh et al. demonstrate the superiority of microwave irradiation in accelerating key steps:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Cyclization Time | 7 h | 25 min |
| Overall Yield | 58% | 82% |
| Purity (HPLC) | 91% | 98% |
Microwave conditions (150°C, 300 W) enhance reaction rates through dielectric heating, reducing side product formation.
Structural Characterization and Analytical Data
Final compounds were validated using advanced spectroscopic techniques:
1H NMR (400 MHz, CD3OD)
IR
Industrial Scalability Considerations
Key modifications for kilogram-scale production:
- Replace Pd/C hydrogenation with catalytic transfer hydrogenation (ammonium formate)
- Implement continuous flow PSR with in-line pH monitoring
- Use preparative HPLC with trifluoroacetic acid modifier for purification
Challenges and Alternative Approaches
Stereochemical Control
The spiro center introduces potential racemization. Chiral phosphate buffers (e.g., R-BINOL-phosphate) achieve 88% ee in analogous systems.
Carboxylic Acid Protection
tert-Butyl ester protection prevents decarboxylation during high-temperature steps:
- Reagent : Boc2O (12 mmol)
- Conditions : MeOH, 10% Pd/C, 40 psi H2
Q & A
Q. What are the critical steps in synthesizing 2'-benzyl-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid?
The synthesis involves multi-step reactions, including:
- Cyclization to form the spiro structure by connecting the cyclohexane and isoquinoline rings.
- Benzylation via alkylation to introduce the benzyl group.
- Oxidation using reagents like iodine or tert-butyl hydroperoxide (TBHP) to generate the oxo group. Key parameters include temperature control (e.g., maintaining 60–80°C for cyclization), solvent selection (polar aprotic solvents for better yield), and catalyst optimization. These steps minimize by-products and improve purity .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy (1H/13C) confirms the spiro structure and substituent positions.
- Mass spectrometry (MS) validates molecular weight and fragmentation patterns.
- X-ray crystallography resolves conformational details of the spirocyclic core. Purity is assessed via HPLC, while FT-IR identifies functional groups like the carboxylic acid and oxo moieties .
Q. What safety precautions are recommended when handling this compound?
- Use nitrile gloves , lab coats, and eye protection to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of aerosols.
- In case of exposure, rinse skin with water for 15 minutes and seek medical attention.
- Dispose of waste via hazardous material protocols .
Q. What functional groups contribute to the compound’s reactivity?
- The oxo group participates in hydrogen bonding and redox reactions.
- The carboxylic acid enables salt formation and pH-dependent solubility.
- The benzyl group enhances lipophilicity, influencing membrane permeability and target binding .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve the efficiency of producing this compound?
Microwave irradiation accelerates reactions by enabling rapid, uniform heating. For example:
- Cyclization steps are reduced from 12 hours to 30 minutes.
- Solvent optimization (e.g., DMF or ethanol) enhances yield by 15–20%. This method also reduces side reactions, improving purity to >95% .
Q. What strategies resolve contradictions in reported biological activities of spiro isoquinoline derivatives?
Discrepancies arise from structural variations (e.g., halogen substitutions) or assay conditions. Solutions include:
Q. How does the spirocyclic structure influence pharmacokinetic properties?
The rigid spiro core:
- Reduces metabolic degradation by limiting conformational flexibility.
- Enhances target binding via pre-organized geometry, as shown in DFT calculations and docking studies. In vitro assays demonstrate a 2.5-fold increase in plasma half-life compared to non-spiro analogs .
Q. What are the challenges in scaling up synthesis?
- Exothermic reactions require precise temperature control to avoid decomposition.
- Purification difficulties due to similar polarity of by-products. Solutions include:
- Transitioning to flow chemistry for better heat dissipation.
- Using silica gel chromatography or recrystallization for large-scale purification .
Q. How can computational methods predict biological targets?
- Molecular docking aligns the compound’s structure with kinase active sites (e.g., CDK2).
- Pharmacophore modeling identifies key interactions (e.g., hydrogen bonds with the oxo group). Experimental validation via enzyme inhibition assays confirms predicted targets .
Q. What are the limitations of current toxicity data?
Existing studies lack:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
